molecular formula C11H11N5O2 B2471000 N-(3-acetamidophenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1478608-22-8

N-(3-acetamidophenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2471000
CAS No.: 1478608-22-8
M. Wt: 245.242
InChI Key: GWRPCZAKIGHILO-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-1H-1,2,3-triazole-5-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetamidophenyl)-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process. One common method is the click chemistry approach, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The reaction is usually catalyzed by copper(I) ions and can be carried out under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the click chemistry process for large-scale synthesis. This includes using efficient catalysts, controlling reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-acetamidophenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxid

Properties

IUPAC Name

N-(3-acetamidophenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c1-7(17)13-8-3-2-4-9(5-8)14-11(18)10-6-12-16-15-10/h2-6H,1H3,(H,13,17)(H,14,18)(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRPCZAKIGHILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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